PF-06305591
描述
PF-06305591 是一种有效的、高度选择性的电压门控钠通道 NaV1.8 阻断剂。它是一种正在研究其潜在治疗应用的小分子,特别是在疼痛治疗方面。 该化合物在临床前研究中显示出可喜的结果,目前正在进行临床试验 .
科学研究应用
PF-06305591 具有广泛的科学研究应用,包括:
化学: 该化合物用作研究钠通道阻断剂的结构-活性关系的工具。
生物学: this compound 用于研究钠通道在细胞过程和信号转导中的作用。
医学: 该化合物正在评估其在治疗疼痛和其他神经系统疾病中的潜在用途。
作用机制
PF-06305591 通过选择性阻断电压门控钠通道 NaV1.8 发挥其作用。该通道主要在感觉神经元中表达,在疼痛信号的传递中起着至关重要的作用。通过抑制 NaV1.8,this compound 降低了感觉神经元的兴奋性,并降低了疼痛感知。 该化合物对 NaV1.8 的高度选择性最大限度地减少了其对其他钠通道的影响,降低了副作用的风险 .
生化分析
Biochemical Properties
PF-06305591 plays a significant role in biochemical reactions, particularly as a Nav1.8 blocker . Nav1.8 is a subtype of voltage-gated sodium channels, which are essential for the initiation and propagation of action potentials in neurons . By blocking Nav1.8, this compound can modulate the excitability of neurons, thereby influencing pain signaling pathways .
Cellular Effects
This compound has been shown to influence various types of cells and cellular processes. It primarily affects sensory neurons, where Nav1.8 channels are predominantly expressed . By inhibiting Nav1.8, this compound can reduce the excitability of these neurons, thereby modulating pain signals at the cellular level .
Molecular Mechanism
The molecular mechanism of action of this compound involves the selective blockade of Nav1.8 channels . It binds to these channels and inhibits their function, preventing the flow of sodium ions into the neuron . This reduces the neuron’s excitability, thereby decreasing the intensity of pain signals .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. It has been found to have good bioavailability and an excellent preclinical in vitro absorption, distribution, metabolism, and elimination (ADME) profile . This suggests that this compound is stable, does not degrade quickly, and can have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models at different dosages . It has been found to be effective at reducing pain signals at certain doses
Metabolic Pathways
Given its role as a Nav1.8 inhibitor, it likely interacts with enzymes and cofactors involved in the metabolism of sodium ions in neurons .
Transport and Distribution
This compound is believed to be transported and distributed within cells and tissues in a manner consistent with other small molecule drugs
Subcellular Localization
Given its role as a Nav1.8 inhibitor, it likely localizes to the cell membrane where Nav1.8 channels are expressed
准备方法
合成路线和反应条件
PF-06305591 可以通过一个多步过程合成,该过程涉及形成关键中间体,然后进行偶联反应。合成路线通常包括以下步骤:
苯并咪唑核的形成: 此步骤涉及将适当的邻苯二胺与羧酸衍生物缩合以形成苯并咪唑环。
氨基的引入: 使用适当的胺通过亲核取代反应引入氨基。
与丙酰胺部分的偶联: 最后一步涉及在合适的反应条件下将苯并咪唑中间体与丙酰胺衍生物偶联
工业生产方法
This compound 的工业生产涉及将实验室合成规模扩大到更大规模。这需要优化反应条件、纯化方法和质量控制措施,以确保最终产品的均一性和纯度。 该过程通常涉及使用高效液相色谱 (HPLC) 进行纯化和表征 .
化学反应分析
反应类型
PF-06305591 会发生各种化学反应,包括:
氧化: 该化合物可以发生氧化反应,导致形成氧化衍生物。
还原: 还原反应可以将 this compound 转换为其还原形式。
常见的试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 通常使用硼氢化钠和氢化铝锂等还原剂。
取代: 卤代烷烃和酰氯等试剂用于取代反应.
形成的主要产物
从这些反应中形成的主要产物包括 this compound 的各种氧化、还原和取代衍生物。 这些衍生物可能具有不同的药理特性和潜在的治疗应用 .
相似化合物的比较
PF-06305591 在作为 NaV1.8 阻断剂的高度选择性和效力方面是独一无二的。类似的化合物包括:
A-803467: 另一种具有类似药理特性的选择性 NaV1.8 阻断剂。
ProTx-II: 一种选择性抑制 NaV1.8 的肽毒素。
GNE-900: 一种具有潜在治疗应用的小分子 NaV1.8 阻断剂 .
This compound 因其优异的临床前安全性,高度选择性和在疼痛管理中的临床应用潜力而脱颖而出。
属性
IUPAC Name |
(2R,3S)-3-amino-3-(6-tert-butyl-1H-benzimidazol-2-yl)-2-methylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O/c1-8(13(17)20)12(16)14-18-10-6-5-9(15(2,3)4)7-11(10)19-14/h5-8,12H,16H2,1-4H3,(H2,17,20)(H,18,19)/t8-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APWZIFIAVVFPNT-PELKAZGASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=NC2=C(N1)C=C(C=C2)C(C)(C)C)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C1=NC2=C(N1)C=C(C=C2)C(C)(C)C)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1449473-97-5 | |
Record name | PF-06305591 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1449473975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-06305591 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12106 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PF-06305591 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5Y3F1X9MU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。